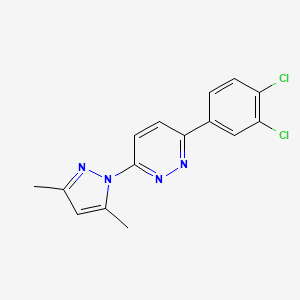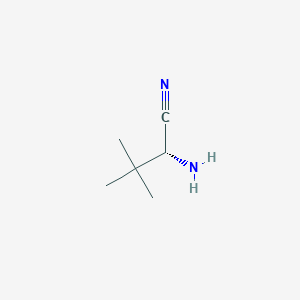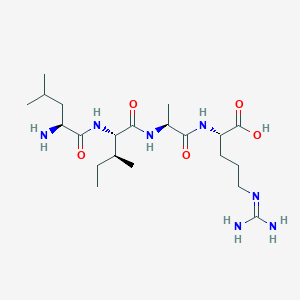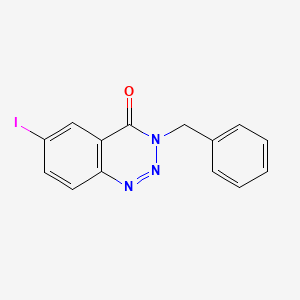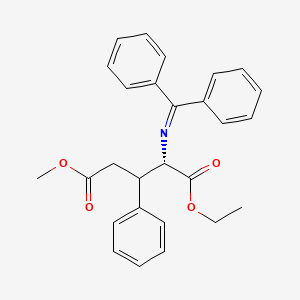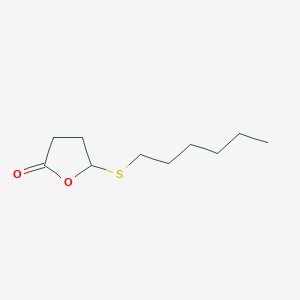![molecular formula C12H14N2O4 B15169572 tert-Butyl [(4-nitrophenyl)methylidene]carbamate CAS No. 877031-93-1](/img/structure/B15169572.png)
tert-Butyl [(4-nitrophenyl)methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(4-nitrophenyl)methylidene]carbamate is a chemical compound known for its applications in organic synthesis and research. It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl [(4-nitrophenyl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-nitrobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4-nitrophenyl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl [(4-nitrophenyl)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect amine functionalities during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl [(4-nitrophenyl)methylidene]carbamate involves its ability to form stable intermediates during chemical reactions. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the nitrophenyl group.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the nitrophenyl group.
Phenyl carbamate: Has a phenyl group instead of the tert-butyl group.
Uniqueness
tert-Butyl [(4-nitrophenyl)methylidene]carbamate is unique due to the combination of the tert-butyl group and the nitrophenyl group, which provides both steric protection and electronic effects. This combination makes it a versatile compound in organic synthesis and research applications .
Properties
CAS No. |
877031-93-1 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
tert-butyl N-[(4-nitrophenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-8H,1-3H3 |
InChI Key |
VSDGQTFMUYCPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
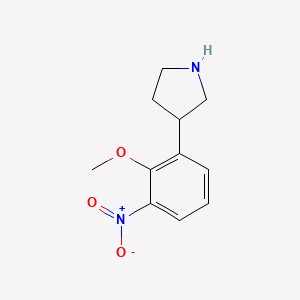
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
